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Compound of Interest

Compound Name: A-943931

Cat. No.: B1613201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the selectivity of A-943931, a potent histamine

H4 receptor (H4R) antagonist, against other receptors. The information presented is intended

to assist researchers in evaluating its suitability for their studies and to provide a clear

understanding of its off-target activity. All quantitative data is supported by detailed

experimental protocols.

Introduction to A-943931
A-943931 is a novel, structurally distinct antagonist of the histamine H4 receptor. It belongs to

a class of rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidines. Its development

was aimed at improving druglikeness and in vivo efficacy in models of pain and inflammation

compared to earlier H4R antagonists. A-943931 has demonstrated potent and selective

antagonism of the H4 receptor across multiple species and has shown efficacy in in vivo

models of inflammation and pain.

Comparative Selectivity Profile of A-943931
To ascertain the selectivity of A-943931, its binding affinity was assessed against a

comprehensive panel of receptors, including other histamine receptor subtypes, aminergic G-

protein coupled receptors (GPCRs), ion channels, and transporters. The following table

summarizes the binding affinities (Ki) of A-943931 at the human histamine H4 receptor and a

selection of 44 other molecular targets.
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Target K i (nM) % Inhibition at 1 µM

Histamine H4 Receptor

(human)
4.6 -

Histamine H4 Receptor (rat) 3.8 -

Histamine H1 Receptor >10,000 -

Histamine H2 Receptor >10,000 -

Histamine H3 Receptor 1,400 -

Adrenergic α1A >10,000 11

Adrenergic α1B >10,000 2

Adrenergic α1D >10,000 -1

Adrenergic α2A >10,000 -1

Adrenergic α2B >10,000 2

Adrenergic α2C >10,000 10

Adrenergic β1 >10,000 1

Adrenergic β2 >10,000 -1

Dopamine D1 >10,000 -1

Dopamine D2 >10,000 13

Dopamine D3 >10,000 -2

Dopamine D4 >10,000 -1

Dopamine D5 >10,000 -1

Serotonin 5-HT1A >10,000 -1

Serotonin 5-HT1B >10,000 1

Serotonin 5-HT1D >10,000 -1

Serotonin 5-HT2A >10,000 -1

Serotonin 5-HT2B >10,000 -1
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Serotonin 5-HT2C >10,000 -1

Serotonin 5-HT3 >10,000 -1

Serotonin 5-HT4 >10,000 -1

Serotonin 5-HT5a >10,000 -1

Serotonin 5-HT6 >10,000 -1

Serotonin 5-HT7 >10,000 -1

Muscarinic M1 >10,000 -1

Muscarinic M2 >10,000 -1

Muscarinic M3 >10,000 -1

Muscarinic M4 >10,000 -1

Muscarinic M5 >10,000 -1

Opioid δ (delta) >10,000 -1

Opioid κ (kappa) >10,000 -1

Opioid μ (mu) >10,000 -1

Ca2+ Channel, L-type

(Verapamil site)
>10,000 -1

K+ Channel (hERG) >10,000 -1

Na+ Channel (site 2) >10,000 -1

Dopamine Transporter >10,000 -1

Norepinephrine Transporter >10,000 -1

Serotonin Transporter >10,000 -1

GABA A (Benzodiazepine site) >10,000 -1

As demonstrated in the table, A-943931 exhibits high affinity for the human and rat histamine

H4 receptors with Ki values of 4.6 nM and 3.8 nM, respectively. In contrast, it shows

significantly lower affinity for the histamine H3 receptor (Ki = 1,400 nM) and negligible affinity
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(Ki > 10,000 nM) for histamine H1 and H2 receptors. Furthermore, A-943931 displays a

remarkable selectivity profile with no significant binding to a wide array of 44 other GPCRs, ion

channels, and transporters at concentrations up to 1 µM. This high selectivity minimizes the

potential for off-target effects, making A-943931 a valuable tool for investigating the specific

roles of the histamine H4 receptor.

Experimental Protocols
The selectivity of A-943931 was determined using standardized radioligand binding assays.

Radioligand Binding Assays for Histamine Receptors:

Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the

recombinant human histamine H1, H2, H3, or H4 receptors. Cells were homogenized in a

buffer solution and centrifuged to pellet the membranes, which were then resuspended in the

assay buffer.

Assay Conditions: Competition binding assays were performed in a 96-well format. For each

receptor subtype, a specific radioligand was used ([³H]pyrilamine for H1, [³H]tiotidine for H2,

[³H]Nα-methylhistamine for H3, and [³H]histamine for H4).

Procedure: A fixed concentration of the radioligand was incubated with the cell membranes

in the presence of increasing concentrations of A-943931. Non-specific binding was

determined in the presence of a high concentration of an appropriate unlabeled ligand.

Data Analysis: After incubation, the bound and free radioligand were separated by rapid

filtration through glass fiber filters. The radioactivity retained on the filters was quantified by

liquid scintillation counting. The IC50 values were determined by non-linear regression

analysis of the competition curves and then converted to Ki values using the Cheng-Prusoff

equation.

Broad Panel Receptor Screening (CEREP):

A-943931 was submitted for broad panel screening to assess its off-target binding profile. The

screening was conducted against a panel of 44 receptors, ion channels, and transporters using

established radioligand binding assays. The assays were performed at a single concentration

of 1 µM of A-943931, and the percentage of inhibition of radioligand binding was determined.
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Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor that primarily signals through the

Gαi/o subunit. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase,

leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can also

activate other downstream signaling pathways, such as the mitogen-activated protein kinase

(MAPK) cascade. As an antagonist, A-943931 blocks the binding of histamine to the H4

receptor, thereby preventing the initiation of this signaling cascade.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1613201?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1613201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Intracellular Space

Histamine H4
Receptor

Gαi/oβγ

Activation

Gαi/o
(activated)

Gβγ

Adenylyl
Cyclase

cAMP

Converts

Inhibits

MAPK
CascadeActivates

PKA

Activates

Cellular Response
(e.g., Chemotaxis)

ATP

Histamine
(Agonist)

Binds and
Activates

A-943931
(Antagonist)

Blocks
Binding

Click to download full resolution via product page

Caption: Histamine H4 Receptor Signaling Pathway

Experimental Workflow for Selectivity Screening
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The following diagram illustrates the typical workflow for determining the selectivity profile of a

compound like A-943931.
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Caption: Selectivity Screening Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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